Cas no 850584-79-1 (N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-(propan-2-yloxy)benzamide)

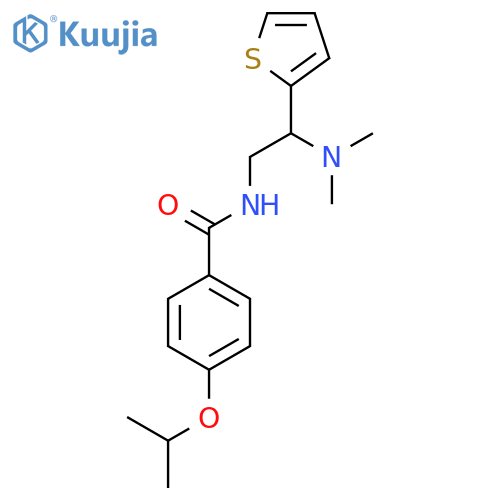

850584-79-1 structure

商品名:N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-(propan-2-yloxy)benzamide

CAS番号:850584-79-1

MF:C18H24N2O2S

メガワット:332.460363388062

CID:5460468

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-(propan-2-yloxy)benzamide 化学的及び物理的性質

名前と識別子

-

- N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-4-isopropoxybenzamide

- N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-propan-2-yloxybenzamide

- VU0492345-1

- N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-(propan-2-yloxy)benzamide

-

- インチ: 1S/C18H24N2O2S/c1-13(2)22-15-9-7-14(8-10-15)18(21)19-12-16(20(3)4)17-6-5-11-23-17/h5-11,13,16H,12H2,1-4H3,(H,19,21)

- InChIKey: JTUHBCDHFROYCJ-UHFFFAOYSA-N

- ほほえんだ: S1C=CC=C1C(CNC(C1C=CC(=CC=1)OC(C)C)=O)N(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 368

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 69.8

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-(propan-2-yloxy)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2880-0183-30mg |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 30mg |

$119.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-2mg |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 2mg |

$59.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-25mg |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 25mg |

$109.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-20μmol |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 20μl |

$79.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-20mg |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 20mg |

$99.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-50mg |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 50mg |

$160.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-5μmol |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 5μl |

$63.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-75mg |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 75mg |

$208.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-10μmol |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 10μl |

$69.0 | 2023-05-01 | |

| Life Chemicals | F2880-0183-3mg |

N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-(propan-2-yloxy)benzamide |

850584-79-1 | 90%+ | 3mg |

$63.0 | 2023-05-01 |

N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-(propan-2-yloxy)benzamide 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

850584-79-1 (N-2-(dimethylamino)-2-(thiophen-2-yl)ethyl-4-(propan-2-yloxy)benzamide) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 157047-98-8(Benzomalvin C)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬